

Application Note: Formulation of UDCA-Na Bilosomes (Bile Salt-Integrated Liposomes)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Ursodeoxycholic acid sodium salt hydrate*
Cat. No.: *B8023675*

[Get Quote](#)

Executive Summary & Mechanism

Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid with significant hepatoprotective and neuroprotective properties.[1] Its sodium salt form (UDCA-Na) is water-soluble but retains amphiphilic surfactant properties.

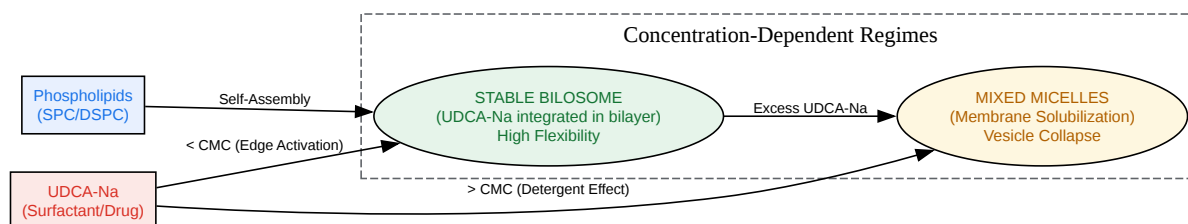
Unlike passive payloads (e.g., Doxorubicin), UDCA-Na cannot be simply "encapsulated" in the aqueous core without affecting the lipid bilayer. At specific concentrations, UDCA-Na integrates into the phospholipid bilayer, transforming standard liposomes into Bilosomes (flexible vesicles).

- Low Concentration (< CMC): Stabilizes the membrane and increases flexibility (Edge Activator).
- High Concentration (> CMC): Acts as a detergent, solubilizing lipids into mixed micelles (Membrane Lysis).

This protocol targets the "Bilosome" regime, optimizing the Lipid-to-Surfactant ratio to maximize drug loading while maintaining vesicular integrity.

Mechanistic Diagram: The Critical Balance

The following diagram illustrates the structural transition dependent on UDCA-Na concentration.



[Click to download full resolution via product page](#)

Caption: Transition from stable bilosomes to mixed micelles based on UDCA-Na concentration relative to the Critical Micelle Concentration (CMC).

Pre-Formulation Considerations

Critical Material Attributes

Component	Function	Recommended Specification
Phospholipid	Bilayer Backbone	SPC (Soy Phosphatidylcholine) or DSPC (for higher stability). determines hydration temp.
Cholesterol	Stabilizer	Essential to counteract the fluidizing effect of UDCA-Na. Use 30 mol%.
UDCA-Na	API & Edge Activator	Sodium Salt form. Soluble in water.[2] .
Buffer	Aqueous Phase	PBS (pH 7.4). Warning: Acidic pH (< 6.0) will precipitate UDCA acid crystals.

The "Safe" Molar Ratio

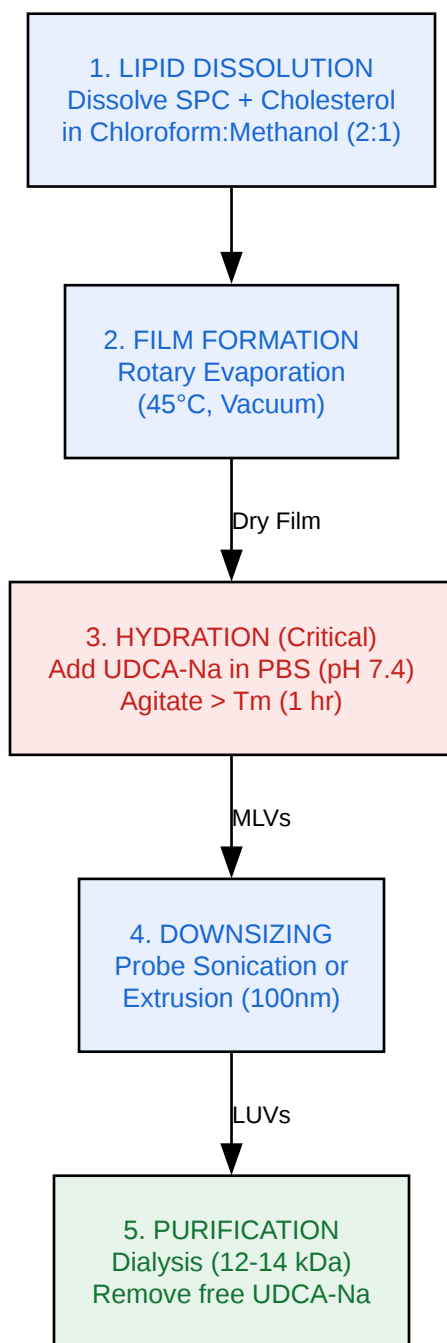
To prevent solubilization, the molar ratio of Lipid : Cholesterol : UDCA-Na is critical.

- Recommended Starting Ratio (Molar): 70 : 20 : 10
- Max UDCA-Na Loading: Generally, bile salts should not exceed 15-20 mol% of the total lipid content unless creating ultra-deformable transfersomes.

Detailed Protocol: Thin Film Hydration Method

This method ensures the formation of Multilamellar Vesicles (MLVs) which are then sized down to Large Unilamellar Vesicles (LUVs).

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step Thin Film Hydration workflow highlighting the critical hydration step where UDCA-Na is introduced.

Step-by-Step Methodology

Phase A: Lipid Film Preparation[3]

- Weighing: Accurately weigh Soy Phosphatidylcholine (SPC) and Cholesterol to achieve a 7:2 molar ratio.
 - Example: 70 μmol SPC (~54 mg) + 20 μmol Cholesterol (~7.7 mg).
- Solvation: Dissolve lipids in 5 mL of Chloroform : Methanol (2:1 v/v) in a 50 mL round-bottom flask. Vortex until clear.
- Evaporation: Attach to a rotary evaporator.
 - Bath Temp: 45°C (above lipid transition temp).
 - Speed: 100 rpm.
 - Vacuum: Gradually reduce pressure to avoid bumping. Evaporate until a thin, dry film forms on the flask wall.
- Desiccation: Place the flask in a vacuum desiccator overnight to remove residual solvent traces (crucial for toxicity profiles).

Phase B: Hydration (Drug Loading)

Note: Unlike hydrophobic drugs loaded in the film, UDCA-Na is hydrophilic/amphiphilic and is best introduced in the aqueous phase.

- Drug Solution: Prepare a 10 mM UDCA-Na solution in PBS (pH 7.4).
 - Calculation: For 10 μmol UDCA-Na target (to fit the 70:20:10 ratio), dissolve ~4 mg in 2 mL PBS.
- Hydration: Add 2 mL of the UDCA-Na/PBS solution to the dried lipid film.
- Agitation: Rotate the flask at atmospheric pressure in a 50°C water bath for 60 minutes.
 - Observation: The film should peel off, forming a milky white suspension (MLVs).

Phase C: Downsizing & Homogenization

- Sonication (Option A): Use a probe sonicator (20% amplitude, pulse 5s ON / 5s OFF) for 10 minutes on ice.
 - Goal: Clear/opalescent suspension.
- Extrusion (Option B - Preferred for Uniformity): Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 50°C.

Phase D: Purification

- Dialysis: Transfer the liposome suspension to a dialysis bag (MWCO 12-14 kDa).
- Buffer Exchange: Dialyze against 500 mL PBS (pH 7.4) for 24 hours at 4°C, changing the buffer twice. This removes non-associated UDCA-Na monomers/micelles.

Characterization & Quality Control

Target Specifications

Parameter	Method	Target Range	Notes
Particle Size (Z-avg)	DLS (Dynamic Light Scattering)	100 – 180 nm	< 100 nm suggests micellization (bad).
PDI (Polydispersity)	DLS	< 0.3	Indicates uniform population.
Zeta Potential	Electrophoretic Mobility	-30 to -60 mV	High negative charge due to UDCA-Na and Phospholipids ensures colloidal stability.[1]
Encapsulation Efficiency (EE%)	HPLC / UV-Vis	40% – 70%	Lower than pure lipophilic drugs due to equilibrium partitioning.

HPLC Assay for UDCA Content

To determine Encapsulation Efficiency (EE%):

- Total Drug (): Lyse an aliquot of liposomes with Methanol (1:10 dilution) to release all drug. Measure by HPLC.
- Free Drug (): Measure the concentration in the dialysate or use centrifugal ultrafiltration (Amicon Ultra, 10k MWCO) to separate the aqueous phase.
- Calculation:
[\[1\]](#)

HPLC Conditions:

- Column: C18 Reverse Phase (5 μ m, 4.6 x 250 mm).
- Mobile Phase: Acetonitrile : Water (pH 3.0 with Phosphoric Acid) [50:50].
- Detection: UV at 210 nm (or Refractive Index detector).
- Flow Rate: 1.0 mL/min.

Troubleshooting & Optimization

Issue: Low Encapsulation Efficiency (< 20%)

- Cause: UDCA-Na is partitioning out of the bilayer or forming separate micelles.
- Solution: Increase Cholesterol content to 40 mol% to "lock" the UDCA in the bilayer, or lower the hydration temperature slightly.

Issue: Clear Solution Instead of Opalescent (Particle Size < 50 nm)

- Cause: Solubilization. The UDCA-Na concentration exceeded the Critical Micelle Concentration (CMC) relative to the lipids. You have created mixed micelles, not liposomes.

- Solution: Reduce the initial UDCA-Na concentration in the hydration buffer by 50%. Ensure the Lipid:Drug molar ratio stays above 5:1.

Issue: Precipitation/Crystals

- Cause: pH drop.
- Solution: Ensure the hydration buffer (PBS) is strictly pH 7.4. If the pH drops below 6.0, UDCA-Na converts to insoluble UDCA acid.

References

- Bohsen, M. S., et al. (2023). Interaction of liposomes with bile salts investigated by asymmetric flow field-flow fractionation (AF4): A novel approach for stability assessment of oral drug carriers. Syddansk Universitet.
- Joshi, B., et al. (2025). Optimization of Liposomes Encapsulated with Ursolic Acid Using Response Surface Method.[1] Indian Journal of Pharmaceutical Sciences.
- Cui, Y., et al. (2025). Multifunctional Liposome Delivery System Based on Ursodeoxycholic Acid Sodium for the Encapsulation of Silibinin. Molecular Pharmaceutics.
- Bnyan, R., et al. (2018). Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology. Pharmaceutics (PMC).
- Avanti Polar Lipids. Liposome Preparation: Thin Film Hydration Method. MilliporeSigma / Avanti.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijpsonline.com [ijpsonline.com]
- 2. communities.springernature.com [communities.springernature.com]

- [3. Liposome Preparation - Avanti Research™ \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Application Note: Formulation of UDCA-Na Bilosomes (Bile Salt-Integrated Liposomes)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8023675/docs#application-note-formulation-of-udca-na-bilosomes-bile-salt-integrated-liposomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)